REACTION_SMILES
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[CH2:1]([c:2]1[cH:3][cH:4][cH:5][cH:6][cH:7]1)[O:8][c:9]1[cH:10][c:11]([F:31])[c:12]([C:15](=[O:16])[O:17][CH:18]([CH2:19][CH2:20][CH2:21][CH2:22][CH2:23][O:24][CH2:25][CH3:26])[C:27]([F:28])([F:29])[F:30])[cH:13][cH:14]1.[CH3:34][CH2:35][O:36][C:37](=[O:38])[CH3:39].[H:32][H:33]>>[OH:8][c:9]1[cH:10][c:11]([F:31])[c:12]([C:15](=[O:16])[O:17][CH:18]([CH2:19][CH2:20][CH2:21][CH2:22][CH2:23][O:24][CH2:25][CH3:26])[C:27]([F:28])([F:29])[F:30])[cH:13][cH:14]1
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Name
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CCOCCCCCC(OC(=O)c1ccc(OCc2ccccc2)cc1F)C(F)(F)F
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOCCCCCC(OC(=O)c1ccc(OCc2ccccc2)cc1F)C(F)(F)F
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOC(C)=O
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Name
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Type
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product
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Smiles
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CCOCCCCCC(OC(=O)c1ccc(O)cc1F)C(F)(F)F
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |